molecular formula C17H18N4O4 B2902666 N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797063-23-0

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2902666
CAS No.: 1797063-23-0
M. Wt: 342.355
InChI Key: NAQBBUIVTFXIIR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure

Mechanism of Action

Target of Action

The primary target of this compound is ATP-binding cassette transporters . These transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including translocation of various compounds across membranes.

Mode of Action

The compound acts as a modulator of ATP-binding cassette transporters

Biochemical Pathways

The modulation of ATP-binding cassette transporters can affect various biochemical pathways. These transporters play a crucial role in the transport of various substrates across extra- and intracellular membranes, including metabolic products, lipids and sterols, and drugs . Therefore, the compound’s action could potentially impact a wide range of biochemical processes.

Result of Action

The result of the compound’s action on ATP-binding cassette transporters could vary depending on the specific transporter it targets. For instance, if it targets a transporter involved in drug resistance, its modulation could potentially enhance the efficacy of certain drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization. The pyridazin-3-yloxy group is then introduced through a substitution reaction, followed by the formation of the piperidine ring via a cyclization reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biological mechanisms.

Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline

  • (E)-N'-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methylbenzenesulfonohydrazide

  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)

  • 5-((1R,3aR,4S,6aR)-4-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)

Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with specific biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(19-12-3-4-14-15(10-12)24-11-23-14)21-8-5-13(6-9-21)25-16-2-1-7-18-20-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQBBUIVTFXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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